molecular formula C12H21NOS B12105532 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol

Cat. No.: B12105532
M. Wt: 227.37 g/mol
InChI Key: VQLYXULROUWNAG-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H21NOS. This compound is characterized by the presence of a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications .

Properties

Molecular Formula

C12H21NOS

Molecular Weight

227.37 g/mol

IUPAC Name

4-methyl-2-[(5-methylthiophen-2-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H21NOS/c1-9(2)6-11(8-14)13-7-12-5-4-10(3)15-12/h4-5,9,11,13-14H,6-8H2,1-3H3

InChI Key

VQLYXULROUWNAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC(CC(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 4-methyl-2-aminopentanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Properties : While specific biological activity data for this compound may be limited, structurally similar compounds often exhibit significant pharmacological properties. These may include:
    • Antitumor activity
    • Antimicrobial effects
    • Neuroprotective effects
  • Synthesis of Bioactive Compounds : The presence of both amine and alcohol functionalities allows for the synthesis of various bioactive derivatives. The compound can serve as a precursor in the development of novel pharmaceuticals targeting specific biological pathways.
  • Interaction Studies : Research into the binding affinity of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol with biological targets such as enzymes or receptors is essential for understanding its potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are typically employed for these studies.

Case Studies and Research Findings

While direct case studies specifically on 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol are scarce, research on related compounds provides insights into its potential applications:

  • Anticancer Activity : Similar compounds have been evaluated for their anticancer properties using protocols from the National Cancer Institute (NCI). For instance, compounds exhibiting structural similarities demonstrated significant efficacy against various cancer cell lines, suggesting that 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol could also possess similar activity.
  • Drug Design : The drug-like properties of synthesized compounds are often assessed using tools like SwissADME, which evaluates parameters such as solubility, permeability, and toxicity. These assessments indicate the potential viability of new synthetic agents derived from this compound in drug development.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structure, featuring a pentanol backbone and a 5-methylthiophen-2-yl substituent, suggests promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

Its structure includes:

  • Pentanol Backbone : Contributes to solubility and reactivity.
  • Amine Moiety : Implicates potential interactions with biological receptors.
  • Thiophene Ring : Enhances lipophilicity and may improve cell membrane permeability.

Pharmacological Properties

While specific data on the biological activity of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol is limited, compounds with similar structures often exhibit diverse pharmacological effects. Potential activities include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives with thiophene rings have been noted for their enhanced activity against Gram-positive bacteria due to increased lipophilicity facilitating cell wall penetration .
  • Anticancer Properties : Research indicates that thiophene-containing compounds can exhibit cytotoxic effects on cancer cell lines. The presence of the thiophene group may enhance interactions with cellular targets, leading to apoptosis in malignant cells .
  • Neuroprotective Effects : Some studies suggest that compounds with amine functionalities can interact with neurotransmitter systems, potentially offering neuroprotective benefits .

The mechanisms through which 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol may exert its effects could involve:

  • Enzyme Inhibition : The amine group might inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a ligand for various receptors, influencing signal transduction pathways.

Comparative Analysis

To understand the uniqueness of 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
5-MethylthiazoleContains a thiazole ringExhibits antifungal properties
3-Amino-pentanolSimple amino alcoholUsed in pharmaceutical synthesis but lacks thiophene moiety
4-MethylphenolAromatic compound with hydroxyl groupKnown for antiseptic properties but structurally different

The distinct combination of a pentanol backbone and a thiophene substituent in 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol may confer unique biological activities not present in other compounds.

Case Studies and Research Findings

Recent studies exploring the biological activities of similar compounds provide insights into potential applications:

  • Antimicrobial Studies : A study demonstrated that pincer-type complexes derived from similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiophene structure could enhance efficacy .
  • Cytotoxicity Assays : Research involving organotin complexes indicated that modifications to the thiophene moiety improved cytotoxicity against various cancer cell lines, suggesting that 4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol may have similar effects .
  • Neuroprotective Studies : Investigations into amine-containing compounds revealed potential neuroprotective properties, indicating that further exploration of this compound's interaction with neurotransmitter systems could be beneficial .

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